2-Chloro-3-ethoxypyridine
Description
Overview of Pyridine (B92270) Derivatives in Chemical Research
Pyridine is a fundamental heterocyclic organic compound with the chemical formula C₅H₅N. globalresearchonline.net It is structurally analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.netresearchgate.net This substitution creates a six-membered aromatic ring with unique chemical properties that have made its derivatives a cornerstone of scientific research. globalresearchonline.netopenaccessjournals.com Pyridine compounds are extensively utilized in medicinal chemistry, materials science, and agricultural science due to their versatile nature. nih.govsciencepublishinggroup.comnumberanalytics.com
The nitrogen atom in the pyridine ring imparts distinct characteristics. It has a lone pair of electrons in an sp2 orbital that is not part of the aromatic pi system, which makes pyridine basic. globalresearchonline.netjchemrev.com This nitrogen atom can also participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.gov Consequently, the pyridine scaffold is found in a vast number of biologically active compounds, including vitamins like niacin, coenzymes, and numerous pharmaceuticals. nih.govjchemrev.com Researchers have developed many synthetic methods to create a wide array of pyridine derivatives, allowing for precise modifications to tune their chemical and biological activities. openaccessjournals.com
Significance of Halogenated and Alkoxy-Substituted Pyridines
The functionalization of the pyridine ring with various substituents is a key strategy in chemical synthesis to modulate molecular properties. Among the most significant modifications are halogenation (the addition of halogens like chlorine) and alkoxylation (the addition of an alkoxy group, such as ethoxy).
Halogenated pyridines are crucial intermediates in organic synthesis. The introduction of a halogen atom, such as chlorine, into the pyridine ring creates a reactive site. This halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the subsequent introduction of other functional groups. This reactivity makes halogenated pyridines valuable building blocks for constructing more complex molecules. nih.gov Furthermore, the presence of a halogen can significantly influence the biological activity of a molecule, a property that is frequently exploited in the design of pharmaceuticals and agrochemicals. nih.govacs.org
Alkoxy-substituted pyridines are also of great importance. The alkoxy group (–OR), such as a methoxy (B1213986) (–OCH₃) or ethoxy (–OCH₂CH₃) group, is an electron-donating group. Its presence can alter the electron density of the pyridine ring, thereby influencing the molecule's reactivity, stability, and solubility. chemimpex.com In medicinal chemistry, the incorporation of alkoxy groups is a common strategy to improve a compound's metabolic stability and to fine-tune its interactions with biological targets. chim.it The combination of both halogen and alkoxy substituents on a pyridine ring creates a multifunctional scaffold with wide-ranging potential in the development of new chemical entities.
Contextualization of 2-Chloro-3-ethoxypyridine within Pyridine Chemistry
This compound is a disubstituted pyridine derivative that embodies the strategic functionalization discussed previously. It features a chlorine atom at the 2-position and an ethoxy group at the 3-position of the pyridine ring. This specific arrangement of an electron-withdrawing halogen and an electron-donating alkoxy group makes it a useful intermediate in synthetic organic chemistry.
The compound's structure allows for selective chemical transformations. For instance, the chlorine at the C-2 position is susceptible to nucleophilic displacement, while the ethoxy group and the pyridine nitrogen can influence the regioselectivity of further reactions. Research has shown that related 3-halopyridines bearing a 2-ethoxy group can undergo reactions to form pyridyne intermediates, which then lead to regioselectively substituted pyridine products. thieme-connect.com Specifically, studies on the regioselective difunctionalization of 3-chloro-2-ethoxypyridine (B70323) have demonstrated its utility in generating 3,4-pyridyne intermediates for the synthesis of various 2,3,4-trisubstituted pyridines. researchgate.net
Below are the known chemical properties of this compound.
| Property | Value |
| CAS Number | 63756-58-1 bldpharm.com |
| Molecular Formula | C₇H₈ClNO bldpharm.comchemenu.com |
| Molecular Weight | 157.60 g/mol bldpharm.comchemenu.com |
| SMILES Code | CCOC1=CC=CN=C1Cl bldpharm.com |
| Storage | Sealed in dry, 2-8°C bldpharm.comchemenu.com |
This table is interactive. Click on the headers to sort.
Historical Development and Early Research on Analogous Compounds
The story of this compound is part of the larger history of pyridine chemistry. Pyridine was first isolated from coal tar in the 19th century. openaccessjournals.com A pivotal moment came in 1846 when Scottish chemist Thomas Anderson isolated the first pyridine base, picoline. researchgate.netnih.gov The structure of pyridine itself was proposed to be analogous to benzene, with a CH group replaced by nitrogen, a theory put forward by Wilhelm Körner (1869) and James Dewar (1871) and later confirmed. wikipedia.org
The first laboratory synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. researchgate.netwikipedia.org However, a more significant breakthrough for creating derivatives came in 1881 with the Hantzsch pyridine synthesis. nih.govwikipedia.org This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, provided a versatile route to a wide range of substituted pyridine derivatives and remains a fundamental reaction in heterocyclic chemistry. wikipedia.org Early research into the chlorination of pyridines, such as the reaction of 3-hydroxypyridine (B118123) with hydrochloric acid and hydrogen peroxide, laid the groundwork for the synthesis of compounds like 2-chloro-3-hydroxypyridine (B146414), a close analogue of the title compound. googleapis.com These foundational discoveries and synthetic advancements paved the way for the eventual preparation and study of more complex derivatives like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDYDIGWWLACKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485195 | |
| Record name | 2-chloro-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63756-58-1 | |
| Record name | 2-chloro-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Ethoxypyridine
Direct Synthesis Approaches
Direct synthesis strategies are the most common routes to 2-chloro-3-ethoxypyridine and its analogs. These methods rely on the inherent reactivity of the pyridine (B92270) ring, which is rendered electron-deficient by the nitrogen atom, facilitating nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and the principal method for synthesizing this compound. This reaction involves the substitution of a leaving group on the aromatic ring by a nucleophile, in this case, the ethoxide ion. The reaction proceeds through an addition-elimination mechanism, which is facilitated by the ability of the electron-deficient pyridine ring to stabilize the intermediate negative charge. researchgate.net
The reaction of a halogenated pyridine with an ethoxide reagent, such as sodium ethoxide, is a classic example of the Williamson ether synthesis applied to a heterocyclic system. In the context of synthesizing this compound, the most logical starting material is 2,3-dichloropyridine (B146566). The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient pyridine ring, leading to the displacement of one of the chlorine atoms. patsnap.com
The reactivity of the pyridine ring towards nucleophilic attack is significantly influenced by the position of the substituents. The nitrogen atom in the pyridine ring withdraws electron density, making the α (2- and 6-) and γ (4-) positions particularly susceptible to nucleophilic attack. thieme-connect.com This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. thieme-connect.com
In di- or poly-substituted pyridines, the regioselectivity of the SNAr reaction is a critical consideration. When 2,3-dichloropyridine is the substrate, the incoming ethoxide nucleophile can theoretically attack either the C-2 or C-3 position. However, the inherent electronic properties of the pyridine ring favor substitution at the C-2 (and C-6) and C-4 positions. The presence of a chlorine atom at the 2-position further activates the ring for nucleophilic attack.
The choice of leaving group also plays a role in the reaction rate. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Consequently, the bond strength to the leaving group is less important than the ability of the leaving group to stabilize the transition state through its electron-withdrawing inductive effect. This often results in a reactivity order of F > Cl > Br > I. researchgate.net However, in the case of 2-halopyridines reacting with sodium ethoxide, 2-fluoropyridine (B1216828) has been shown to be significantly more reactive than 2-chloropyridine (B119429). researchgate.net
Reaction conditions such as solvent and temperature can also influence the regioselectivity. For the reaction of 2,6-dichloropyridines with alkali metal alkoxides, non-polar, aprotic solvents with low hydrogen bond basicities have been found to favor substitution at the ortho position to the 3-substituent. researchgate.net
| Substituent Position | Effect on Reactivity | Reason |
|---|---|---|
| 2- and 4- (ortho and para) | Activation | Stabilization of the Meisenheimer complex through delocalization of negative charge onto the nitrogen atom. thieme-connect.com |
| 3- (meta) | Less Activation | The negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen atom. |
The mechanism of SNAr reactions on pyridine and its derivatives has been extensively studied. The reaction generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org
Addition of the Nucleophile: The ethoxide ion attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. The aromaticity of the pyridine ring is temporarily disrupted.
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (chloride ion).
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states and intermediates of SNAr reactions on substituted pyridines, providing insights into the regioselectivity. wuxiapptec.comrsc.org These studies can help predict the most likely site of substitution based on the calculated activation energies for the formation of the different possible Meisenheimer complexes.
Ethoxylation of Halogenated Pyridines
The introduction of an ethoxy group onto a halogenated pyridine ring is a key transformation in the synthesis of this compound. This can be achieved through the reaction of a suitable precursor with an ethoxide source.
While many SNAr reactions on activated pyridines proceed readily with a strong nucleophile like sodium ethoxide in a suitable solvent, the use of catalysts and specific bases can be beneficial in certain cases. For instance, in the synthesis of related alkoxy-pyridines, phase-transfer catalysts have been employed to improve the efficiency of the Williamson ether synthesis. patsnap.com
The base plays a crucial role in generating the alkoxide nucleophile from the corresponding alcohol. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to ensure complete deprotonation of ethanol (B145695) to form the ethoxide ion. The choice of base and solvent can also influence the outcome of the reaction, particularly in cases where elimination reactions can compete with substitution. chemrxiv.org
An alternative approach to this compound could involve the ethoxylation of 2-chloro-3-hydroxypyridine (B146414). This would also follow a Williamson ether synthesis protocol, where the hydroxyl group is first deprotonated by a suitable base to form a pyridinolate anion, which then acts as a nucleophile towards an ethylating agent like ethyl iodide or diethyl sulfate. The synthesis of 2-chloro-3-hydroxypyridine itself can be achieved by reacting 3-hydroxypyridine (B118123) with sodium hypochlorite (B82951). googleapis.com
| Starting Material | Reagents | Reaction Type | Key Considerations |
|---|---|---|---|
| 2,3-Dichloropyridine | Sodium ethoxide | Nucleophilic Aromatic Substitution (SNAr) | Regioselectivity of ethoxide attack. |
| 2-Chloro-3-hydroxypyridine | 1. Base (e.g., NaH) 2. Ethyl halide (e.g., C₂H₅I) | Williamson Ether Synthesis | Availability and synthesis of the starting hydroxypyridine. |
Synthesis from Precursors with Established Pyridine Scaffolds
A common and practical approach to synthesizing this compound involves modifying pyridine compounds that already contain some of the required functional groups.
This strategy involves the sequential or strategically ordered introduction of the chloro and ethoxy groups onto a pyridine ring. A plausible and efficient route starts with a commercially available precursor like 3-hydroxypyridine.
The first step would be the regioselective chlorination of 3-hydroxypyridine. Reacting 3-hydroxypyridine with a chlorinating agent like sodium hypochlorite in an aqueous medium can produce 2-chloro-3-hydroxypyridine in high yield. googleapis.com This precursor is a key intermediate for numerous derivatives. googleapis.com
The subsequent step is an alkoxylation reaction, specifically an etherification. The 2-chloro-3-hydroxypyridine is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., sodium hydride) in an inert solvent (e.g., THF, DMF). This Williamson ether synthesis converts the hydroxyl group into the desired ethoxy group, yielding the final product, this compound.
Alternatively, one could start with 3-ethoxypyridine (B173621) and perform a directed chlorination. However, controlling the regioselectivity of halogenating an activated pyridine ring can be challenging and may lead to a mixture of isomers, making the former route generally preferable for its selectivity.
Longer, multi-step synthetic routes may be employed, often starting from more fundamental or readily available building blocks. One such pathway can be adapted from established syntheses of related pyridine derivatives. tandfonline.comgoogle.com
Another pathway involves building the pyridine ring itself. For example, 2-chloro-3-hydroxypyridine can be prepared by reacting 2-aminomethylfuran with chlorine in an acidic aqueous solution. googleapis.com This product can then be ethoxylated as described previously to give this compound.
Novel and Emerging Synthetic Strategies
The field of organic synthesis is continually evolving, with new technologies offering more efficient, safer, and sustainable methods for constructing complex molecules.
Flow Chemistry Applications in Pyridine Synthesis
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and ease of scalability. nii.ac.jpresearchgate.net
While a direct flow synthesis for this compound is not prominently documented, the application of this technology to its close isomer, 3-chloro-2-ethoxypyridine (B70323), demonstrates its potential. researchgate.netresearchgate.netresearchgate.net In this process, regioselective lithiation of 3-chloro-2-ethoxypyridine is performed in a flow reactor. researchgate.netresearchgate.net The resulting highly reactive organolithium intermediate can be immediately trapped by various electrophiles. This method has been used to generate unstable 3,4-pyridyne intermediates in a controlled manner, which then react with Grignard reagents to form complex trisubstituted pyridines. researchgate.netresearchgate.net
Adapting this concept, a flow process for this compound could involve the rapid and controlled generation of a reactive intermediate from a suitable precursor, followed by an immediate in-flow quenching or coupling reaction. This approach is particularly valuable for handling unstable intermediates and exothermic reactions safely. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine Functionalization
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Slow, potential for hot spots | Fast and efficient due to high surface-area-to-volume ratio |
| Reaction Time | Typically longer (hours to days) | Significantly shorter (seconds to minutes) researchgate.net |
| Safety | Higher risk with hazardous reagents or exothermic reactions | Enhanced safety, small reaction volumes, better temperature control researchgate.net |
| Scalability | Difficult, requires re-optimization | Simpler, by running the system for a longer duration ("scaling out") |
| Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry nii.ac.jp |
Photocatalytic and Electrocatalytic Methods
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, enabling unique transformations under mild conditions by generating highly reactive radical intermediates. rsc.orgacs.org
Photocatalytic strategies could offer novel routes to this compound. Visible-light photoredox catalysis, often using ruthenium or iridium complexes or organic dyes, can facilitate C-H functionalization. acs.orgrsc.org A hypothetical photocatalytic approach could involve the direct C-H chlorination or ethoxylation of a suitable pyridine precursor, avoiding the need for pre-functionalized starting materials. For example, a reaction could be designed for the direct C-H etherification of a chloro-substituted pyridine with ethanol under photocatalytic conditions, potentially proceeding through a radical-based mechanism.
Electrocatalytic methods provide another avenue for synthesis by using an electric current to drive oxidation or reduction reactions. rsc.org Electrocatalysis has been successfully applied to the hydrogenation of pyridines to piperidines using proton-exchange membrane (PEM) reactors under mild conditions. beilstein-journals.org While this demonstrates a reductive application, electrochemical methods can also be oxidative. A potential electrosynthetic route could involve the anodic oxidation of a pyridine precursor to generate a radical cation, which could then react with a chloride or ethoxide source. Such methods can reduce the reliance on harsh chemical oxidants or reductants, contributing to greener chemical processes. researchgate.netnih.gov
Green Chemistry Approaches for Sustainable Synthesis
The development of environmentally benign synthetic routes is a central focus of modern chemical research. For the production of this compound, green chemistry principles can be applied to both the formation of the key intermediate, 2-chloro-3-hydroxypyridine, and its subsequent etherification. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic methods.
Greener Synthesis of 2-Chloro-3-hydroxypyridine Intermediate
A significant advancement in the sustainable synthesis of the precursor 2-chloro-3-hydroxypyridine involves the use of an aqueous medium, which is considered a green solvent due to its non-toxic, non-flammable, and readily available nature. A patented process describes an economically and ecologically advantageous method for preparing 2-chloro-3-hydroxypyridine by reacting 3-hydroxypyridine with sodium hypochlorite in water. googleapis.com This method avoids the use of harsh reagents like boiling hydrochloric acid and hydrogen peroxide, which were used in earlier, lower-yielding syntheses. googleapis.com
The reaction is typically carried out at a controlled pH, often between 11 and 13, to achieve high yields, which can be up to 85% of the theoretical maximum. googleapis.com This aqueous-based approach represents a significant improvement in the environmental profile of the synthesis of this key intermediate.
| Parameter | Traditional Method | Green Approach |
| Starting Material | 3-Hydroxypyridine | 3-Hydroxypyridine |
| Reagents | Boiling HCl, H₂O₂ | Sodium hypochlorite (NaOCl) |
| Solvent | Hydrochloric Acid | Water |
| Yield | ~51-75% googleapis.com | Up to 85% googleapis.com |
| Environmental Impact | Use of strong acid, potential for runaway reactions. | Use of water as solvent, reducing hazardous waste. |
Sustainable Etherification Methodologies
The conversion of 2-chloro-3-hydroxypyridine to this compound is typically achieved through a Williamson ether synthesis. While effective, traditional methods often rely on volatile organic solvents (VOCs) and strong bases. Several green chemistry strategies can be employed to make this step more sustainable.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reagents that are in different, immiscible phases (e.g., a water-insoluble organic substrate and an aqueous solution of a nucleophile). In the context of synthesizing this compound, a phase-transfer catalyst can facilitate the reaction between the sodium or potassium salt of 2-chloro-3-hydroxypyridine (aqueous phase) and an ethylating agent like ethyl halide in an organic solvent, or even under solvent-free conditions. researchgate.net This method can increase reaction rates, allow for milder reaction conditions, and reduce the need for anhydrous solvents. dokumen.pubthieme-connect.de Catalysts like quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (e.g., PEG400) are effective for such etherifications. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, thereby saving significant energy. nih.govnih.govmdpi.com The microwave-assisted etherification of 2-chloro-3-hydroxypyridine could lead to higher yields and cleaner reactions with fewer byproducts. nih.gov This technique is particularly effective for synthesizing heterocyclic compounds. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is a core principle of green chemistry.
Aqueous Micellar Media: Performing the O-alkylation in water with the help of surfactants that form micelles can create a microenvironment suitable for the reaction, thus avoiding bulk organic solvents. scirp.orgscirp.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure makes them a non-volatile and often recyclable alternative to traditional solvents. tandfonline.comresearchgate.net A task-specific ionic liquid could be designed to optimize the synthesis of this compound. tandfonline.com
The following table summarizes potential green approaches for the etherification step.
| Technique | Principle | Potential Advantages |
| Phase-Transfer Catalysis | Facilitates reaction between immiscible reactants. dokumen.pub | Reduced need for anhydrous solvents, milder conditions, faster reactions. researchgate.netthieme-connect.de |
| Microwave-Assisted Synthesis | Rapid heating through dielectric interactions. nih.gov | Drastically reduced reaction times, improved energy efficiency, potentially higher yields. nih.govmdpi.com |
| Aqueous Micellar Media | Surfactants create reaction micro-reactors in water. scirp.org | Avoids bulk volatile organic solvents, environmentally benign. scirp.org |
| Ionic Liquids | Use of non-volatile, often recyclable molten salts as solvents. researchgate.net | Low volatility, potential for catalyst/solvent recycling, unique reactivity. tandfonline.com |
Reactivity and Reaction Pathways of 2 Chloro 3 Ethoxypyridine
Nucleophilic Substitution Reactions
2-Chloro-3-ethoxypyridine is a versatile chemical intermediate whose reactivity is principally governed by the chlorine atom at the 2-position and the ethoxy group at the 3-position of the pyridine (B92270) ring. The electron-withdrawing character of the nitrogen atom in the pyridine ring activates the chlorine atom, making it susceptible to nucleophilic displacement.
The chlorine atom at the C2 position of this compound is prone to nucleophilic aromatic substitution (SNAr). This is a characteristic reaction for halopyridines, especially when the halogen is at the 2- or 4-position, as the nitrogen atom can effectively stabilize the intermediate Meisenheimer complex.
The substitution of the chlorine atom with an amino group is a synthetically valuable and frequently employed reaction. For example, reacting this compound with ammonia or various primary and secondary amines yields the corresponding 2-amino-3-ethoxypyridine derivatives. These amination reactions often require elevated temperatures and pressures and may be facilitated by a catalyst.
A notable application of this reaction is in the synthesis of various substituted aminopyridines which are important in pharmaceutical and agrochemical research. For instance, 2-bromo-3-ethoxypyridine, a related compound, readily undergoes amination to form 2-amino-3-ethoxypyridine because the absence of a hydrogen atom ortho to the bromine prevents the formation of a pyridyne intermediate, thus favoring the direct substitution pathway. journals.co.za
| Amine | Product |
|---|---|
| Ammonia | 2-Amino-3-ethoxypyridine |
| Methylamine | 2-(Methylamino)-3-ethoxypyridine |
| Piperidine | 2-(Piperidin-1-yl)-3-ethoxypyridine |
The chlorine atom can also be displaced by sulfur and oxygen-based nucleophiles. Thiolation, achieved by reacting this compound with thiols or their corresponding salts (thiolates), produces 2-thioether-3-ethoxypyridines. These reactions are typically conducted under basic conditions to generate the more potent thiolate nucleophile.
Alkoxylation involves the replacement of the chlorine atom with an alkoxy group. This is accomplished by treating this compound with an alcohol in the presence of a strong base, such as sodium ethoxide, to yield 2,3-dialkoxypyridines. The reactivity of 2-halopyridines towards sodium ethoxide has been studied, with 2-fluoropyridine (B1216828) reacting significantly faster than 2-chloropyridine (B119429). researchgate.net
The efficiency of nucleophilic substitution at the C2 position is markedly affected by the characteristics of the attacking nucleophile.
Basicity: Generally, a more basic nucleophile is also a more potent nucleophile. stpeters.co.in The higher electron density on a more basic species enhances its ability to attack the electron-deficient C2 carbon of the pyridine ring. However, this relationship is not always linear and can be influenced by other factors. masterorganicchemistry.com
Steric Hindrance: The size of the nucleophile can impede its approach to the reaction site. stpeters.co.innih.gov Bulky nucleophiles may react more slowly or necessitate more vigorous reaction conditions compared to smaller ones. masterorganicchemistry.com For example, the reaction rate of a tertiary amine with a sterically hindered electrophile is expected to be significantly lower than that of a less hindered one. masterorganicchemistry.com
While the chlorine atom is the primary site of reactivity, the ethoxy group can also participate in chemical transformations.
The ether bond of the ethoxy group is generally stable. However, it can be cleaved under stringent conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to afford the corresponding 3-hydroxypyridine (B118123) derivative. This reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the ethyl group.
Reactions Involving the Ethoxy Group
Rearrangement Reactions
Currently, there is a lack of specific documented examples in scientific literature detailing the rearrangement reactions of this compound. While various classes of rearrangement reactions are well-established in organic chemistry, their direct application to this particular substituted pyridine has not been extensively reported.
In principle, the electronic and steric properties of the substituents on the pyridine ring—the chloro and ethoxy groups—would influence the feasibility and outcome of any potential rearrangement. For instance, the electron-donating character of the ethoxy group and the electron-withdrawing nature of the chlorine atom, combined with their positions, could direct the migration of groups or the formation of intermediates in hypothetical rearrangement scenarios. However, without experimental data, any discussion on specific rearrangement pathways for this compound remains speculative.
Metalation and Cross-Coupling Reactions
The presence of a halogen atom and an alkoxy group on the pyridine ring makes this compound a viable substrate for various metalation and cross-coupling reactions, which are fundamental transformations in the synthesis of more complex molecules.
Regioselective Lithiation and Magnesiation (e.g., 3-chloro-2-ethoxypyridine)
Regioselective metalation, particularly lithiation and magnesiation, of chloropyridines is a powerful strategy for introducing functional groups at specific positions. The regioselectivity of these reactions is heavily influenced by the directing effects of the substituents on the pyridine ring.
Directed ortho-metalation (DoM) is a key strategy where a functional group directs the deprotonation of the adjacent ortho position by an organolithium reagent. In the case of substituted pyridines, both the pyridine nitrogen and other substituents can act as directing groups. For chloro-alkoxypyridines, the interplay between the directing effects of the chloro, alkoxy, and pyridine nitrogen determines the site of metalation.
For the related isomer, 3-chloro-2-ethoxypyridine (B70323), regioselective lithiation has been demonstrated. The ethoxy group at the 2-position can direct lithiation to the C-4 position. This is attributed to the strong directing ability of the alkoxy group. The reaction of 3-chloro-2-ethoxypyridine with n-butyllithium (n-BuLi) leads to the formation of a 4-lithiated intermediate. This intermediate can then be trapped with various electrophiles to yield 3-chloro-4-substituted-2-ethoxypyridines.
It is important to note that the chlorine atom itself can also act as a directing group, typically directing metalation to the ortho position. The outcome of the reaction is therefore a result of the combined directing strengths of the substituents present.
Table 1: Regioselectivity in the Lithiation of Substituted Chloropyridines
| Substrate | Directing Group(s) | Position of Lithiation |
|---|---|---|
| 3-chloro-2-ethoxypyridine | 2-ethoxy | C-4 |
Lithiated intermediates generated from the deprotonation of chloro-alkoxypyridines can undergo transmetalation with magnesium salts to form more stable and often more selective organomagnesium reagents. For instance, the 4-lithiated derivative of 3-chloro-2-ethoxypyridine can be transmetalated with MgBr₂ to form the corresponding Grignard reagent.
Furthermore, a process involving the reaction of the lithiated species with an aryl or alkylmagnesium halide can lead to the formation of a diorganomagnesium reagent. This can proceed through a pyridyne intermediate. For 3-chloro-2-ethoxypyridine, regioselective lithiation followed by treatment with an arylmagnesium bromide at elevated temperatures can generate a 3,4-pyridyne. The subsequent regioselective addition of the Grignard reagent to the C-4 position results in a 3-pyridylmagnesium species, which can then be quenched with an electrophile. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on this compound serves as a handle for such transformations.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a widely used method for constructing biaryl structures. This compound can, in principle, serve as the halide partner in this reaction.
While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of coupling chloro-pyridines are well-established. The success of such a reaction would depend on the choice of palladium catalyst, ligand, base, and reaction conditions. Generally, the coupling of aryl chlorides is more challenging than that of the corresponding bromides or iodides, often requiring more sophisticated catalyst systems.
For example, various palladium catalysts with electron-rich and bulky phosphine ligands have been developed to facilitate the coupling of unactivated aryl chlorides. The reaction of this compound with an arylboronic acid would be expected to yield a 2-aryl-3-ethoxypyridine.
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples |
|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
Negishi and Kumada Couplings for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For this compound, the reactive site for these couplings is the C2-Cl bond. Both Negishi and Kumada couplings are effective methods for this transformation.
The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. chemicalbook.com Organozinc compounds offer a good balance of reactivity and functional group tolerance, making this reaction highly versatile. chempanda.com The general mechanism involves the oxidative addition of the this compound to a Pd(0) or Ni(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. chempanda.com The chloro-substituent at the 2-position of a pyridine ring is generally reactive in these couplings.
The Kumada coupling employs a Grignard reagent (organomagnesium halide) with a nickel or palladium catalyst. researchgate.net Grignard reagents are highly reactive, which can be advantageous for less reactive aryl chlorides; however, their high basicity limits the tolerance of certain functional groups (e.g., esters, acidic protons) in the substrates. nih.gov The catalytic cycle is similar to that of the Negishi coupling. nih.gov This method is particularly economical and effective for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. researchgate.net
While specific studies detailing these couplings on this compound are not extensively documented, the reactivity is well-established for various 2-chloropyridine derivatives. The table below provides representative conditions for such transformations on analogous substrates.
Table 1: Representative Conditions for Negishi and Kumada Couplings on 2-Chloropyridine Analogues Note: This table presents typical conditions for analogous compounds, as specific data for this compound is not readily available in the cited literature.
| Coupling Type | Catalyst | Ligand | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Negishi | Pd₂(dba)₃ | SPhos | PhZnCl | THF | 65 | ~90 |
| Negishi | NiCl₂(dppe) | - | Alkyl-ZnBr | Dioxane | 80 | ~75-85 |
| Kumada | Pd(PPh₃)₄ | - | Aryl-MgBr | THF | Reflux | ~80-95 |
| Kumada | NiCl₂(dppp) | - | PhMgBr | Diethyl Ether | Reflux | ~90 |
C-N and C-O Cross-Coupling Strategies
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at the C2 position of this compound is commonly achieved through palladium- or copper-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a premier method for C-N bond formation, using a palladium catalyst with a specialized phosphine ligand to couple aryl halides with a wide range of primary and secondary amines. nih.govwiley-vch.de The reaction generally requires a base, such as sodium tert-butoxide or cesium carbonate, to facilitate the catalytic cycle. chemicalbook.com The versatility and functional group tolerance of modern Buchwald-Hartwig catalyst systems make them suitable for complex molecule synthesis. wiley-vch.de
For C-O bond formation, both palladium-catalyzed methods and the copper-catalyzed Ullmann condensation are viable. wikipedia.org The Ullmann reaction is a classic method that couples an aryl halide with an alcohol or phenol, typically at high temperatures with a stoichiometric amount of copper. wikipedia.org Modern variations use catalytic amounts of copper with ligands to facilitate the reaction under milder conditions. Palladium-catalyzed C-O coupling, an analogue of the Buchwald-Hartwig reaction, has also been developed and offers an alternative route, often under milder conditions.
Table 2: Representative Conditions for C-N and C-O Couplings on 2-Chloropyridine Analogues Note: This table presents typical conditions for analogous compounds, as specific data for this compound is not readily available in the cited literature.
| Coupling Type | Catalyst System | Nucleophile | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| C-N (Buchwald-Hartwig) | Pd₂(dba)₃ / XPhos | Morpholine (B109124) | NaOtBu | Toluene | 100 |
| C-N (Buchwald-Hartwig) | Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Dioxane | 110 |
| C-O (Ullmann-type) | CuI / Phenanthroline | Phenol | K₂CO₃ | DMF | 140 |
| C-O (Pd-catalyzed) | Pd(OAc)₂ / tBuBrettPhos | Benzyl Alcohol | K₃PO₄ | Toluene | 80 |
Other Transition Metal-Catalyzed Transformations
Beyond the aforementioned reactions, the C2-Cl bond of this compound can participate in a variety of other important transition metal-catalyzed reactions.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron compound (boronic acid or ester) using a palladium catalyst and a base. It is one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the boron reagents.
Sonogashira Coupling : This method forms a C-C bond between an aryl halide and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which can also serve as the solvent.
Heck Reaction : The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. It involves a palladium catalyst and a base, and the mechanism proceeds through migratory insertion of the alkene into a palladium-carbon bond.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The reaction is further disfavored as the nitrogen atom can act as a Lewis base, complexing with the acid catalyst and leading to the formation of a highly deactivated pyridinium (B92312) species. Nevertheless, under forcing conditions, EAS can sometimes be achieved. The regioselectivity on the this compound ring is determined by the combined electronic effects of the nitrogen atom and the substituents. The ethoxy group at C3 is an activating, ortho-, para-director, while the chloro group at C2 is a deactivating, ortho-, para-director.
Halogenation
Direct electrophilic halogenation of the this compound ring is expected to be challenging due to the deactivating nature of the pyridine ring and the chloro-substituent. If the reaction were to proceed, substitution would likely be directed to the C4 or C6 positions, which are para to the activating ethoxy group. However, these positions are also deactivated by the ring nitrogen. Alternative strategies, such as halogenation of an activated precursor like a pyridine-N-oxide, are often employed to achieve substitution on the pyridine core.
Nitration
Nitration of pyridine rings requires harsh conditions, typically using a mixture of nitric acid and sulfuric acid at elevated temperatures. For this compound, the directing effects of the substituents would favor substitution at the C4 or C6 positions. While specific nitration of this compound is not well-reported, the nitration of the isomeric 2-chloro-6-ethoxypyridine has been described, yielding 2-chloro-6-ethoxy-3-nitropyridine. This demonstrates that nitration of chloro-alkoxypyridine rings is feasible, although the regiochemical outcome for the 3-ethoxy isomer would depend on the specific reaction conditions and the interplay of electronic effects.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives. The nitrogen lone pair acts as a Lewis base and reacts preferentially with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a positively charged pyridinium-Lewis acid complex, which is highly deactivated towards further electrophilic attack by the carbocation or acylium ion electrophile. Consequently, Friedel-Crafts reactions are not considered a viable pathway for the functionalization of this compound.
Cycloaddition and Annulation Reactions
The participation of this compound in cycloaddition and annulation reactions is not extensively documented in readily available scientific literature. However, the reactivity of closely related substituted pyridines suggests potential pathways. One notable example involves the in-situ generation of a highly reactive pyridyne intermediate from a similar 2-alkoxy-3-chloropyridine structure.
Specifically, treatment of 2-ethoxy-3-chloropyridine with a strong base like tert-butyllithium at low temperatures can lead to regioselective lithiation at the 4-position, followed by the elimination of lithium chloride. This process generates the transient 2-ethoxy-3,4-pyridyne. This reactive intermediate can then be trapped in a Diels-Alder reaction with a suitable diene, such as furan (B31954), to yield a cycloadduct. This trapping reaction provides a pathway to form more complex fused heterocyclic systems. For instance, the reaction with furan would produce 5,8-epoxy-5,8-dihydroisoquinoline derivatives rsc.org. The stabilization of the pyridyne intermediate by the adjacent alkoxy group is a key factor in the success of this reaction rsc.org.
While direct examples of [3+2] annulation reactions involving this compound are scarce, studies on pyridinium salts have demonstrated their utility in forming N-indolizine-substituted pyridine-2(1H)-ones through a self-[3+2] annulation process. These reactions proceed under mild conditions and without the need for precious metal catalysts rsc.org. This suggests that derivatization of the nitrogen atom in this compound to form a pyridinium salt could potentially open up pathways for its participation in similar annulation reactions.
The table below summarizes a relevant cycloaddition reaction of a compound structurally similar to this compound.
| Reactant | Reagents | Intermediate | Trapping Agent | Product | Yield (%) |
| 2-Ethoxy-3-chloropyridine | tert-Butyllithium | 2-Ethoxy-3,4-pyridyne | Furan | 5-Ethoxy-5,8-epoxy-5,8-dihydroisoquinoline | 66-89 |
Oxidation and Reduction Processes
The oxidation and reduction of the pyridine ring in this compound are not well-documented in the scientific literature. The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. Strong oxidizing agents are typically required to form N-oxides, and such reactions can be influenced by the nature and position of substituents. The presence of both a deactivating chloro group and an activating ethoxy group on the ring presents a complex electronic environment that would influence its susceptibility to oxidation.
Regarding reduction, the pyridine ring can be hydrogenated under various conditions, typically employing metal catalysts and high pressure. However, the chlorine substituent at the 2-position may be susceptible to hydrogenolysis (reductive cleavage) under such conditions.
A more common reduction reaction involving substituted pyridines is the reduction of a nitro group, rather than the ring itself. For example, 2-chloro-3-nitropyridine can be reduced to 2-chloro-3-aminopyridine using various reducing agents, such as stannous chloride or catalytic hydrogenation. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. While this does not directly describe the reduction of this compound, it highlights a common reductive pathway for a similarly substituted pyridine.
The table below outlines a typical reduction of a functional group on a related 2-chloropyridine derivative.
| Reactant | Reagent(s) | Product |
| 2-Chloro-3-nitropyridine | SnCl2, HCl | 2-Chloro-3-aminopyridine |
| 2-Chloro-3-nitropyridine | Catalytic Hydrogenation (e.g., H2/Pd-C) | 2-Chloro-3-aminopyridine |
It is important to note that the specific conditions for oxidation or reduction of the this compound ring would require experimental investigation, as the combined electronic effects of the chloro and ethoxy substituents will play a significant role in determining the outcome of such reactions.
Spectroscopic Characterization and Computational Studies of 2 Chloro 3 Ethoxypyridine and Its Derivatives
Vibrational Spectroscopy
No specific data found for 2-Chloro-3-ethoxypyridine.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific IR spectral data or band assignments are available in the searched literature for this compound.
Raman Spectroscopy for Molecular Vibrations
No specific Raman spectral data or analysis of molecular vibrations could be located for this compound.
Analysis of Vibrational Modes and Band Assignments
A detailed analysis and assignment of vibrational modes are not possible without experimental or calculated IR and Raman spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific data found for this compound.
¹H NMR for Proton Environments
No experimental ¹H NMR spectra, chemical shifts, or coupling constants for this compound were identified.
¹³C NMR for Carbon Skeleton Analysis
No experimental ¹³C NMR spectra or chemical shift assignments for the carbon skeleton of this compound are available in the reviewed sources.
2D NMR Techniques (e.g., COSY, HMBC) for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. weebly.com Unlike 1D NMR, which displays spectral parameters on a single frequency axis, 2D NMR presents data on two axes, revealing correlations between different nuclei within the molecule. emerypharma.com
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring and within the ethoxy group.
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that shows correlations between protons and carbons separated by multiple bonds (usually two or three). emerypharma.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the carbon skeleton of a molecule. cornell.edu HMBC experiments are fundamental in assigning the correct positions of substituents on the pyridine ring by showing long-range correlations between the ethoxy group's protons and the ring's carbons, and vice-versa.
The expected 2D NMR correlations for the structural confirmation of this compound are detailed in the table below.
| Proton (¹H) Signal | Expected COSY (¹H-¹H) Correlations | Expected HMBC (¹H-¹³C) Correlations |
| H4 (Pyridine) | H5 | C2, C3, C5, C6 |
| H5 (Pyridine) | H4, H6 | C3, C4, C6 |
| H6 (Pyridine) | H5 | C2, C4, C5 |
| -OCH₂- (Ethoxy) | -CH₃ | C3, -CH₃ |
| -CH₃ (Ethoxy) | -OCH₂- | C3, -OCH₂- |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, MS is used to determine its molecular weight and to gain structural information from its fragmentation pattern. chemguide.co.uk
When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which is an energetically unstable radical cation. chemguide.co.uk This ion can then break apart into smaller, more stable fragments. The pattern of these fragments is often unique to the molecule's structure. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as a characteristic pair of signals (M and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. miamioh.edu
The fragmentation of this compound would likely proceed through several key pathways, including the loss of the halogen and cleavage of the ether side chain. miamioh.edujcsp.org.pk
| Fragment Ion | Proposed Neutral Loss | m/z (for ³⁵Cl) | Notes |
| [C₇H₈ClNO]⁺ | None | 157 | Molecular Ion (M⁺) |
| [C₅H₃ClNO]⁺ | C₂H₅• (Ethyl radical) | 128 | Loss of the terminal ethyl group. |
| [C₅H₄ClN]⁺ | •OCH₂CH₃ (Ethoxy radical) | 129 | Cleavage of the C-O bond. |
| [C₇H₈NO]⁺ | Cl• (Chlorine radical) | 122 | Loss of the chlorine atom. |
| [C₅H₄NO]⁺ | C₂H₄ (Ethene) + Cl• | 94 | Loss of chlorine followed by rearrangement and loss of ethene. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. libretexts.org Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, are responsible for this absorption. libretexts.org
The pyridine ring in this compound is the primary chromophore. The expected electronic transitions are:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In aromatic systems like pyridine, these transitions are typically strong and occur at shorter wavelengths (higher energy). Studies on similar molecules like 2-chloro-6-methylpyridine (B94459) show these transitions. researchgate.net
n → π* transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths (lower energy). youtube.com
The positions and intensities of these absorption bands can be influenced by the substituents on the pyridine ring (the chloro and ethoxy groups) and the polarity of the solvent used for the measurement. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has become a popular and effective tool in chemistry for its favorable balance of accuracy and computational cost. nanobioletters.com
Electronic Structure Analysis: Once the optimized geometry is obtained, DFT can be used to analyze the molecule's electronic properties. This includes calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and the energy required for electronic transitions, which can be correlated with UV-Vis spectra. Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule and identifies electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. nanobioletters.com
| Calculated Parameter | Significance |
| Bond Lengths | Determines the distance between atomic nuclei. |
| Bond Angles | Defines the angle between three connected atoms. |
| Dihedral Angles | Describes the rotation around a chemical bond. |
| HOMO/LUMO Energies | Relates to ionization potential, electron affinity, and reactivity. |
| Molecular Electrostatic Potential | Maps charge distribution and predicts reactive sites. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. Computational methods, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are typically used to calculate these orbital energies.
For this compound, this analysis would provide the specific energy values for its HOMO, LUMO, and the resulting energy gap, offering insights into its potential reactivity in chemical reactions.
Vibrational Frequency Calculations and Spectroscopic Simulations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.
Theoretical vibrational frequencies for this compound would be calculated using quantum chemical methods, like DFT. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov Such simulations provide a detailed assignment of the observed spectral bands to specific molecular vibrations. For instance, studies on similar molecules like 2-chloro-6-methoxypyridine (B123196) have successfully used these methods to assign vibrational modes. rasayanjournal.co.in This analysis would help in confirming the molecular structure of this compound and understanding its intramolecular dynamics.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP surface represent different potential values. Typically:
Red and Yellow: Indicate regions of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack.
Green: Represents regions of neutral or near-zero potential.
For this compound, an MEP map would identify the specific sites most likely to engage in intermolecular interactions, such as hydrogen bonding, and predict the molecule's reactive behavior. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.org This method is particularly useful for analyzing charge delocalization and intramolecular interactions that contribute to molecular stability.
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is related to its molecular structure and electronic properties.
Key NLO parameters, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), can be calculated using computational methods. A large hyperpolarizability value is indicative of a significant NLO response. Molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit enhanced NLO properties. mdpi.com A computational study of this compound would determine these parameters and assess its potential as an NLO material.
Molecular Dynamics Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological receptors.
By solving Newton's equations of motion for a system of atoms, MD simulations can model dynamic processes, such as protein folding, ligand binding, and material properties. For this compound, MD simulations could be used to explore its stable conformations, understand its behavior in different solvents, and predict how it might interact with other molecules, which is particularly relevant for applications in materials science or drug design.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Construction
In modern organic synthesis, the concept of using "building blocks"—stable, simple molecules with pre-installed functionality—has become central to the efficient construction of complex targets. illinois.edu This approach allows chemists to assemble intricate molecules in a stepwise, predictable manner. illinois.eduillinois.edu 2-Chloro-3-ethoxypyridine exemplifies such a versatile building block, offering multiple reaction sites that can be addressed selectively.
A notable application is in the regioselective difunctionalization of the pyridine (B92270) ring via a 3,4-pyridyne intermediate. nih.gov This process begins with the regioselective lithiation of this compound, followed by treatment with organomagnesium halides. nih.gov Subsequent heating generates a highly reactive 3,4-pyridyne, which then undergoes a regioselective addition of the organomagnesium species at the 4-position. The resulting 3-pyridylmagnesium intermediate can be quenched with various electrophiles to yield highly decorated 2,3,4-trisubstituted pyridines. nih.gov This method transforms a simple starting material into a complex scaffold in a controlled sequence, highlighting its role as a foundational unit in complex synthesis.
Table 1: Key Transformations Using this compound as a Building Block
| Starting Material | Key Intermediate | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| This compound | 3,4-Pyridyne | Lithiation / Magnesiation / Aryne formation | 2,3,4-Trisubstituted Pyridines | nih.gov |
Synthesis of Pyridine-Fused Heterocycles and Related Scaffolds
Pyridine-fused heterocycles are core structures in medicinal chemistry and materials science due to their unique electronic properties and biological activities. ias.ac.inbohrium.com The functional handles on this compound make it an excellent starting point for constructing these bicyclic and polycyclic systems.
The synthesis of such scaffolds often involves the initial creation of a 2,3-disubstituted pyridine, which can then be cyclized. rsc.org For instance, the products derived from the 3,4-pyridyne chemistry of this compound are ideal precursors for subsequent annulation reactions to form fused rings. nih.gov General strategies for forming pyridine-fused systems include building a second ring, such as a furan (B31954) or pyrrole, onto a pre-existing pyridine core. ias.ac.in The substituents introduced using this compound can be tailored to facilitate these cyclization reactions, leading to a variety of important heterocyclic systems.
Table 2: Examples of Pyridine-Fused Heterocycles
| Heterocycle Class | Core Structure | Significance |
|---|---|---|
| Furo[2,3-b]pyridines | Furan ring fused to a pyridine ring | Found in pharmaceuticals and advanced materials. ias.ac.innih.gov |
| Naphthyridines | Two fused pyridine rings | Aza-analogues of coumarins and xanthones. rsc.org |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Furo-pyridine fused with a pyrimidine (B1678525) ring | Investigated for anticancer activity. nih.gov |
| Pyrrolo[3,2-c]pyridines | Pyrrole ring fused to a pyridine ring | Scaffolds for biologically active Mannich bases. chemicalbook.com |
Intermediate in the Synthesis of Specialty Chemicals
Specialty chemicals, including pharmaceuticals and agrochemicals, often feature complex heterocyclic cores. Substituted pyridines like this compound serve as crucial intermediates in the multi-step synthesis of these high-value products. pipzine-chem.comracheme.com The chlorine and ethoxy groups provide latent reactivity that can be exploited at various stages of a synthetic sequence.
A practical demonstration of its utility is the synthesis of a key intermediate for (±)-paroxetine, a selective serotonin (B10506) reuptake inhibitor. nih.gov The synthesis starts with this compound and utilizes the previously described pyridyne strategy to build a specific trisubstituted pyridine. nih.gov This intermediate is then further elaborated to construct the final active pharmaceutical ingredient (API). nih.gov This application underscores the importance of this compound in providing access to commercially significant molecules. Similarly, other chlorinated pyridine derivatives are vital intermediates for a range of products, including anti-AIDS drugs and non-steroidal anti-inflammatory agents. google.com
Table 3: Specialty Chemicals Derived from Substituted Pyridine Intermediates
| Intermediate Class | Example Specialty Chemical | Application Area | Reference |
|---|---|---|---|
| Substituted Chloropyridines | (±)-Paroxetine intermediate | Pharmaceuticals (Antidepressant) | nih.gov |
| 2-Chloro-3-cyanopyridine | Nevirapine | Pharmaceuticals (Anti-AIDS) | google.com |
| 2-Chloro-3-cyanopyridine | Niflumic acid | Pharmaceuticals (Anti-inflammatory) | google.com |
| Halogenated Pyridine Derivatives | Various APIs | Pharmaceuticals | innospk.com |
Development of Ligands for Catalysis
The field of catalysis relies heavily on the design of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to their strong binding affinity for a wide range of metals.
This compound serves as a valuable platform for synthesizing custom-designed ligands. The chloro group can be readily displaced or used in cross-coupling reactions to attach other coordinating groups, while the ethoxy group can influence the electronic properties of the pyridine ring. This allows for the fine-tuning of the ligand's steric and electronic environment. For example, pyridyl-triazole (pyta) ligands have been incorporated into rhenium complexes to create catalysts for the electrochemical and photochemical reduction of CO2. acs.org The synthesis of such complex diimine ligands relies on the availability of functionalized pyridine building blocks, demonstrating the enabling role of compounds like this compound in the advancement of catalysis.
Table 4: Pyridine-Based Ligands in Catalysis
| Ligand Type | Description | Metal Complex Example | Catalytic Application | Reference |
|---|---|---|---|---|
| 4-(2-pyridyl)-1,2,3-triazole (pyta) | Diimine ligand with pyridine and triazole units | [Re(pyta)(CO)3(X)] | CO2 Reduction | acs.org |
| 1-(2-pyridyl)-1,2,3-triazole (tapy) | Isomer of pyta | [Re(tapy)(CO)3(X)] | CO2 Reduction | acs.org |
Medicinal Chemistry and Pharmaceutical Research
Precursor for Pharmacologically Active Compounds
The 2-chloropyridine (B119429) moiety, a central feature of 2-Chloro-3-ethoxypyridine, is a crucial intermediate in the synthesis of several important pharmaceuticals. For instance, related structures are fundamental to the production of drugs for a variety of conditions. 2-Chloro-3-cyanopyridine serves as a starting material for synthesizing the non-steroidal anti-inflammatory drug (NSAID) Niflumic acid, as well as the anti-AIDS drug Nevirapine and the antidepressant Mirtazapine google.com. Similarly, the intermediate 2-Chloro-3-amino-4-methylpyridine is a key component in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 patsnap.comresearchgate.net. These examples underscore the value of the 2-chloropyridine scaffold as a foundational element for building complex and effective therapeutic molecules.
Design and Synthesis of Novel Therapeutic Agents
The structural attributes of this compound make it and related compounds valuable starting points for the design and synthesis of novel drugs across different therapeutic categories. The strategic placement of the chloro and ethoxy groups allows for modifications that can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
The chloropyridine scaffold is a component in the development of new anti-inflammatory agents. Research has been conducted on derivatives of 2-(3-chloroanilino)nicotinic acid, which have demonstrated significant anti-inflammatory and analgesic activities semanticscholar.org. The mechanism for many pyridine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation nih.govnih.gov. The synthesis of various pyrimidine (B1678525) and morpholine (B109124) derivatives, which often involves chlorinated heterocyclic intermediates, has also yielded compounds with potent anti-inflammatory effects by reducing the expression of inflammatory mediators like iNOS and COX-2 nih.govrsc.org.
The development of novel antimicrobial agents frequently utilizes chloro-substituted heterocyclic compounds. In a notable study, a structurally related compound, 2-chloro-6-ethoxy-4-acetylpyridine, was used as the starting material to synthesize a series of new thieno[2,3-b]pyridine (B153569) derivatives. Several of these synthesized compounds were found to possess significant antibacterial and antifungal activities, with some showing efficacy comparable to established drugs like streptomycin (B1217042) nih.gov.
Furthermore, research into 2-chloroquinoline (B121035) derivatives has yielded compounds with promising antifungal properties against various strains, including Aspergillus niger and Aspergillus flavus researchgate.netresearchgate.net. Other studies have explored derivatives of 2-chloro-5-nitropyridine (B43025) in the creation of oxazolidinones, a class of antibiotics, with some of the resulting compounds showing strong activity against Gram-positive bacteria nih.gov.
| Compound Class | Starting Material | Target Organisms | Key Findings |
|---|---|---|---|
| Thieno[2,3-b]pyridines | 2-chloro-6-ethoxy-4-acetylpyridine | Bacteria and Fungi | Displayed good antimicrobial activity, comparable to streptomycin. nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinones | 2-chloro-5-nitropyridine | Gram-positive bacteria | Exhibited strong antibacterial activity similar to linezolid. nih.gov |
| 2-Chloroquinoline derivatives | 2-chloroquinoline | Fungi (e.g., A. niger, A. flavus) | Demonstrated significant antimycotic activity. researchgate.net |
The 2-chloropyridine scaffold has been incorporated into novel compounds designed as potential anticancer agents. A series of new 2-chloro-pyridine derivatives featuring flavone (B191248) moieties were synthesized and found to exhibit activity against gastric cancer cells. One compound, in particular, was shown to be a potent inhibitor of telomerase, an enzyme crucial for cancer cell immortality nih.gov.
The broader category of chlorinated heterocycles is well-represented in anticancer research. Derivatives of 2-chloro-4-anilinoquinazoline and 2-chloroquinoline have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer nih.govrsc.orgsemanticscholar.org. Some of these compounds have demonstrated high antiproliferative activity at micromolar concentrations nih.govrsc.org.
| Compound Series | Activity | Mechanism/Target | Cancer Cell Lines |
|---|---|---|---|
| 2-Chloro-pyridine with flavone moieties | IC50 = 18.45 µg/mL | Telomerase Inhibition (IC50 = 0.8 µM) nih.gov | Gastric (SGC-7901) nih.gov |
| Quinazoline-chalcones | GI50 = 0.622–1.81 μM | DNA Binding (Intercalation) nih.govrsc.org | Leukemia, Colon, Melanoma, Breast nih.govrsc.org |
| Pyrimidodiazepines | High Cytotoxicity | DNA Binding (Groove Binding) nih.govrsc.org | Colon, CNS, Melanoma, Breast nih.govrsc.org |
Chlorinated heterocyclic structures are explored for their potential activity within the central nervous system (CNS). For example, researchers have synthesized derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) as ligands for dopamine (B1211576) receptors. These compounds were designed to interact with D-1 and D-2 subtypes and have shown potential as D-2 agonists, which are relevant in the treatment of neurological and psychiatric disorders nih.gov. The inclusion of a chlorine atom can significantly alter the electronic properties of a molecule, influencing its ability to cross the blood-brain barrier and its affinity for specific neural receptors.
Kinase inhibitors are a major class of targeted therapy, particularly in oncology, and chlorinated heterocyclic scaffolds are a common feature in their design. The chlorine atom can serve as a reactive handle for covalent inhibitors or as a key interaction point within the ATP-binding pocket of the kinase. For instance, a series of covalent inhibitors of the MSK1 kinase was developed based on a 2,5-dichloropyrimidine (B52856) scaffold. In this series, the chlorine at the 2-position is displaced by a cysteine residue in the kinase, forming an irreversible covalent bond nih.gov. The anilinopyrimidine core, often chlorinated, is found in approximately 10% of clinically approved kinase inhibitors, highlighting the importance of this structural motif mdpi.com. The rigidity and specific hydrogen-bonding patterns offered by pyridine (B92270) and pyrimidine rings are crucial for achieving high potency and selectivity nih.govbiorxiv.org.
Structure-Activity Relationship (SAR) Studies of Derivatives
While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented in publicly available literature, general SAR principles for substituted pyridines can provide valuable insights. The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.
For the this compound scaffold, SAR studies would systematically explore the impact of modifications at various positions. Key areas of investigation would include:
Modification of the Ethoxy Group: Altering the length of the alkoxy chain (e.g., methoxy (B1213986), propoxy, butoxy) or introducing branching could influence lipophilicity and, consequently, cell permeability and target binding. The introduction of cyclic ethers or other functional groups in place of the ethoxy moiety would also be a critical area of exploration to probe the steric and electronic requirements of the binding pocket.
Substitution at the Chloro Position: The chlorine atom at the 2-position is a key feature. Its replacement with other halogens (e.g., fluorine, bromine) would modulate the electronic nature of the pyridine ring and could impact binding affinity through halogen bonding interactions. Alternatively, substitution with small alkyl or cyano groups could provide further insights into the steric tolerance at this position.
A hypothetical SAR study might reveal that a certain chain length of the 3-alkoxy group is optimal for activity, while the presence of a halogen at the 2-position is essential for maintaining a specific interaction with the target protein.
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.
In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The software would then calculate the most stable binding poses and estimate the binding affinity. The interactions between the ligand and the protein's amino acid residues would be analyzed. For this compound, key potential interactions could include:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming interactions with donor residues like serine, threonine, or lysine (B10760008) in the protein's active site.
Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. This type of interaction is increasingly recognized for its importance in drug-receptor binding.
Hydrophobic Interactions: The ethyl group of the ethoxy moiety and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.
Pi-Stacking: The aromatic pyridine ring can form pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
A summary of potential interactions is presented in the table below:
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Pyridine Nitrogen | Serine, Threonine, Lysine, Asparagine, Glutamine |
| Halogen Bonding | Chlorine at C2 | Carbonyl oxygen of the peptide backbone, Aspartate, Glutamate, Serine |
| Hydrophobic | Ethyl group, Pyridine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Pi-Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |
These computational predictions would provide a strong foundation for the rational design of more potent and selective analogs of this compound.
Drug Discovery and Formulation Strategies
The pyridine ring is a privileged scaffold in drug discovery due to its presence in numerous approved drugs. sigmaaldrich.comchemicalbook.comchemicalize.com The development of this compound as a potential therapeutic agent would involve several key strategies.
Lead Optimization: Assuming an initial biological activity is identified for this compound, a lead optimization campaign would be initiated. This would involve the synthesis and screening of a library of analogs based on the SAR insights discussed earlier. The goal would be to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Fragment-Based Drug Discovery (FBDD): The this compound molecule itself could be considered a fragment. In FBDD, small molecules (fragments) that bind to a biological target are identified and then grown or linked together to produce a higher-affinity lead compound.
Formulation Strategies: The physicochemical properties of this compound would dictate the formulation strategy. Its solubility, stability, and permeability would be key parameters to consider. For oral administration, formulations might include tablets, capsules, or solutions. Excipients would be carefully selected to ensure proper dissolution and absorption. For other routes of administration, such as intravenous or topical, different formulation approaches would be necessary. For instance, if the compound has poor aqueous solubility, techniques like salt formation, co-solvency, or the use of cyclodextrins could be employed to enhance its solubility and bioavailability.
Bioavailability and Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a guideline used to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:
Molecular weight ≤ 500 Daltons
LogP (octanol-water partition coefficient) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
An analysis of this compound against Lipinski's Rule of Five is presented below. The values for LogP, hydrogen bond donors, and hydrogen bond acceptors are calculated using computational methods.
| Property | Value | Lipinski's Rule | Compliance |
| Molecular Weight ( g/mol ) | 157.60 bldpharm.com | ≤ 500 | Yes |
| LogP (calculated) | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N and O) | ≤ 10 | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity suggest that it has a high probability of good oral absorption and permeability. The absence of hydrogen bond donors and the low number of acceptors further contribute to its favorable druglike properties. This profile makes this compound an attractive starting point for the development of orally administered therapeutic agents.
Based on a comprehensive review of available scientific and technical literature, there is insufficient information to generate an article on the chemical compound “this compound” that adheres to the specified outline.
Extensive searches for this compound did not yield specific research findings, data, or documented applications corresponding to the requested sections on its role as an intermediate in the synthesis of herbicides, fungicides, pesticides, or its use in the development of specialty polymers and coatings.
The available literature focuses on related but structurally distinct pyridine derivatives, and providing information on those compounds would violate the explicit requirement to focus solely on “this compound.” Therefore, it is not possible to provide a scientifically accurate and detailed article that fulfills the requirements of the provided outline.
Agrochemical and Material Science Applications
Applications in Material Science
Organic Electronic Materials
There is no scientific literature or patent information available that describes the use of 2-Chloro-3-ethoxypyridine in the synthesis or formulation of organic electronic materials. Research in this field extensively covers a wide range of heterocyclic compounds, including many pyridine (B92270) derivatives, which are utilized for their electron-transporting or light-emitting properties. However, this compound is not mentioned as a building block for organic semiconductors, host materials, or emitters in devices such as OLEDs.
Dyes and Pigments
Similarly, a thorough review of chemical literature and databases shows no evidence of this compound being used as an intermediate or a direct component in the synthesis of dyes or pigments. The synthesis of organic colorants often involves various aromatic and heterocyclic amines and phenols, but this compound does not appear in established synthetic routes for commercial or research-grade dyes and pigments.
While related compounds, such as other substituted chloropyridines, may serve as precursors in various chemical syntheses, the specific ethoxy-substituted compound at the 3-position has not been identified in the context of dye and pigment chemistry.
Based on the current body of publicly available scientific and technical information, this compound does not have established applications in the fields of organic electronic materials or dyes and pigments. The following table lists the chemical compound that was the subject of this inquiry.
Environmental Fate and Degradation Studies of Pyridine Compounds General Context
Photolysis in Environmental Matrices
Photolysis, or the degradation of a chemical by light, is a significant process for the transformation of pyridine (B92270) compounds in the environment, particularly in aquatic systems and on surfaces. The rate and products of photolysis are influenced by factors such as the wavelength of light, the presence of photosensitizing substances, and the environmental matrix.
For instance, 2-chloropyridine (B119429) (2-CPY), a compound structurally related to 2-Chloro-3-ethoxypyridine, is readily susceptible to photolytic degradation when subjected to ultraviolet (UV) irradiation at 254 nm. researchgate.netresearchgate.net Studies have shown that while 2-CPY is removed quickly, its complete mineralization into inorganic compounds is a slower process. researchgate.net The photodegradation of 2-chloropyridine in aqueous solutions can lead to the formation of various intermediate products. nih.gov Some of these intermediates, such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid, have been found to be genotoxic, highlighting the importance of understanding transformation pathways. nih.gov The presence of other substances in the water, such as inorganic ions, can also affect the rate of degradation. ugr.es Coupling biodegradation with UV photolysis has been explored as a method to accelerate the transformation and mineralization of pyridine, as photolysis can break down the parent compound into more biodegradable products.
| Compound | Conditions | Key Findings | Reference |
| 2-Chloropyridine | Aqueous solution, UV irradiation (254 nm) | Readily removed but slowly mineralized. | researchgate.net |
| 2-Chloropyridine | Aqueous solution, UV irradiation | Formation of genotoxic intermediates like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. | nih.gov |
| 3-Chloropyridine | Aqueous solution, UV and solar light | Complete mineralization achieved with photo-Fenton process. | ugr.es |
| Chloropicrin | Simulated sunlight | Estimated environmental half-life of 5.9 ± 1.5 hours under near-environmental oxygen pressures. | daneshyari.com |
Hydrolysis in Aquatic Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This process can be a significant degradation pathway for certain substituted pyridines in aquatic environments, particularly for those with halogen substituents. The rate of hydrolysis is highly dependent on pH, temperature, and the specific structure of the compound.
For halogenated pyridines, hydrolysis often involves the replacement of a halogen atom with a hydroxyl group. For example, the insecticide chlorpyrifos (B1668852), which contains a 3,5,6-trichloro-2-pyridinol (B117793) moiety, undergoes hydrolysis as a primary degradation pathway. ukm.my The rate of this hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions and increases with temperature. ukm.my
Studies on α-chloro-substituted pyridones have shown that the rate of hydrolysis is enhanced by a greater zwitterionic character in the molecule's structure. nih.gov For example, the hydrolysis of α-chloro-N-methyl-4-pyridone is more than five times faster than that of α-chloro-N-methyl-2-pyridone, a difference attributed to the higher polarity of the 4-pyridone structure. nih.gov Research on 2-chloropyridine hydrolysis in supercritical water demonstrated that degradation percentages increase with both residence time and temperature. ntnu.no
| Compound | Conditions | Pseudo First-Order Rate Constant (k) | Key Findings | Reference |
| α-chloro-N-methyl-2-pyridone | 1.0 M NaOD in D₂O | 1.4 x 10⁻⁵ s⁻¹ | Rate is influenced by the polarity and zwitterionic character of the pyridone structure. | nih.gov |
| α-chloro-N-methyl-4-pyridone | 1.0 M NaOD in D₂O | 7.2 x 10⁻⁵ s⁻¹ | The more polar 4-pyridone hydrolyzes over five times faster than the 2-pyridone analog. | nih.gov |
| Chlorpyrifos | Aqueous solution, pH 7, 16°C | Half-life of 12.3 days | Hydrolysis is faster at higher pH and temperature. | ukm.my |
| Chlorpyrifos | Aqueous solution, pH 7, 40°C | Half-life of 8.12 days | Follows first-order kinetics. | ukm.my |
| 2-Chloropyridine | Supercritical water, 280 bar, 500°C, 10 min | 71.60% conversion | Degradation increases with temperature and time. | ntnu.no |
Aerobic and Anaerobic Degradation in Soil and Water
Microbial degradation is a key process in the removal of pyridine compounds from soil and water environments. Many microorganisms are capable of using pyridines as a source of carbon, nitrogen, and energy. tandfonline.com Degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though rates and pathways often differ. researchgate.netnih.gov
Aerobic Degradation: Under aerobic conditions, bacteria often initiate the degradation of the pyridine ring through hydroxylation, a step that can involve the incorporation of oxygen from water. tandfonline.com Pyridine is readily degraded in soil, and numerous bacterial strains have been isolated that can metabolize it. tandfonline.com However, the biodegradability of substituted pyridines can be significantly affected by the type and position of the substituent. Halogenated pyridines, for instance, can be more resistant to degradation than the parent compound. tandfonline.com
Anaerobic Degradation: The degradation of pyridine compounds also occurs in anaerobic environments. Denitrifying bacteria have been isolated that can degrade pyridine under both aerobic and anaerobic conditions, using nitrate (B79036) as an electron acceptor in the absence of oxygen. nih.govbohrium.com For example, a strain designated pF6, closely related to Azoarcus species, was found to metabolize pyridine through the same pathway under both conditions. nih.gov The specific growth rate of this bacterium on pyridine was even higher under denitrifying conditions than aerobic conditions when the pyridine concentration was above 12 mM. nih.gov The biodegradation of other contaminants, such as 1,2,3-trichloropropane, has also been shown to occur via both aerobic and anaerobic pathways by different microbial consortia. researchgate.net
| Condition | Organism/System | Compound | Key Findings | Reference |
| Aerobic | Soil inoculum | Alkylpyridines | Residual concentrations approached zero within 10 to 31 days. | researchgate.net |
| Anaerobic | Soil inoculum | Alkylpyridines | Concentrations decreased by only 40-80% over 33 days. | researchgate.net |
| Aerobic & Anaerobic | Denitrifying bacterium (strain pF6) | Pyridine | The bacterium could use pyridine as a sole carbon source under both conditions. | nih.gov |
| Anaerobic | Dehalogenating consortium (CPD-2) | 1,2,3-Trichloropropane | Biodegraded via reductive dehalogenation. | researchgate.net |
| Aerobic | Cladosporium cladosporioides Hu-01 | Chlorpyrifos | Completely metabolized 50 mg·L⁻¹ within 5 days. | nih.gov |
Metabolite Identification and Transformation Pathways (e.g., formation of hydroxypyridines)
Identifying the intermediate metabolites of pyridine degradation is crucial for understanding the complete transformation pathway and assessing the potential for the formation of more toxic or persistent products. The degradation of pyridine and its derivatives often proceeds through a series of steps, leading to the opening of the heterocyclic ring.
A common initial step in the aerobic biodegradation of many pyridine derivatives is hydroxylation, leading to the formation of hydroxypyridines. tandfonline.com These hydroxylated intermediates are typically more susceptible to further degradation and ring cleavage. tandfonline.com However, some studies suggest that pyridine itself may be degraded via novel mechanisms that involve initial reductive steps, without the formation of hydroxylated intermediates. tandfonline.com
In the case of the insecticide chlorpyrifos, microbial degradation primarily occurs through the hydrolysis of the ester linkage, forming diethylthiophosphoric acid (DETP) and 3,5,6-trichloro-2-pyridinol (TCP). nih.gov The fungal strain Cladosporium cladosporioides Hu-01 has been shown to not only degrade chlorpyrifos but also its primary hydrolysis product, TCP, preventing its accumulation in the environment. nih.gov For unsubstituted pyridine, degradation by denitrifying bacteria like strain pF6 is believed to involve N-C-2 ring cleavage, based on the induction of specific enzymes like glutarate-dialdehyde dehydrogenase. nih.gov
| Parent Compound | Organism/Process | Identified Metabolites/Intermediates | Pathway | Reference |
| Chlorpyrifos | Cladosporium cladosporioides Hu-01 | 3,5,6-trichloro-2-pyridinol (TCP) | Hydrolysis of the ester linkage. | nih.gov |
| 2-Chloropyridine | Photolysis (UV) | 1H-pyrrole-2-carboxaldehyde, 6-chloro-2-pyridinecarboxylic acid, 2,3-Dichloropyridine (B146566), 2-Pyridinecarbonitrile | Photochemical transformation and rearrangement. | nih.gov |
| Pyridine | Denitrifying bacterium pF6 | Glutarate-dialdehyde (inferred from enzyme activity) | N-C-2 ring cleavage. | nih.gov |
Sorption and Volatilization from Environmental Compartments
The movement and distribution of pyridine compounds in the environment are heavily influenced by sorption and volatilization processes.
Sorption: Sorption to soil and sediments can reduce the concentration of a compound in the water phase, decreasing its mobility and bioavailability. The extent of sorption depends on the chemical's properties and the characteristics of the soil, such as organic carbon content and pH. cdc.gov Pyridine is a weak organic base, and its sorption is highly pH-dependent. cdc.gov In acidic soils (pH 4-5.5), pyridine exists predominantly as the pyridinium (B92312) cation, which adsorbs strongly to negatively charged clay minerals through cation exchange. In alkaline soils (pH > 7), pyridine is a neutral molecule, and its adsorption is negligible. cdc.gov The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to sorb to soil organic matter, is estimated to be low for pyridine (values of 7 to 40 have been reported), suggesting it is highly mobile in soils, especially under neutral to alkaline conditions. cdc.gov
Volatilization: Volatilization is the process by which a chemical partitions from water to air. The tendency of a compound to volatilize is described by its Henry's Law constant. Pyridine has a low Henry's Law constant (1.1 x 10⁻⁵ atm-m³/mol), indicating that it does not volatilize quickly from water. cdc.gov This, combined with its high water solubility, means that pyridine released into water is likely to remain in the aquatic phase rather than partitioning into the atmosphere. cdc.gov The pH of the water also influences volatilization; a lower pH results in less partitioning from the solution into the air. cdc.gov
| Parameter | Compound | Value | Significance | Reference |
| Organic Carbon Partition Coefficient (Koc) | Pyridine | ~7 - 40 | Low value indicates high mobility in soil, particularly in non-acidic conditions. | cdc.gov |
| Log Octanol-Water Partition Coefficient (log Kow) | Pyridine | 0.65 | Low value indicates low potential for bioaccumulation in fatty tissues. | wikipedia.org |
| Henry's Law Constant | Pyridine | 1.1 x 10⁻⁵ atm-m³/mol | Low value suggests volatilization from water is not a significant process. | cdc.gov |
| Vapor Pressure | Pyridine | 20.6 mmHg at 25°C | Indicates pyridine exists as a vapor in the atmosphere. | cdc.gov |
Modeling and Prediction of Environmental Behavior
Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. researchgate.net These models integrate a chemical's physical-chemical properties (like water solubility, vapor pressure, Koc, and Henry's Law constant) with environmental parameters (such as soil type, climate, and water body characteristics) and degradation rates (from photolysis, hydrolysis, and biodegradation) to simulate its environmental behavior. researchgate.netrsc.org
For pyridine compounds, key inputs for such models would include:
Partition Coefficients: The octanol-water partition coefficient (Kow) and the organic carbon partition coefficient (Koc) are critical for predicting partitioning between water, soil, and biota. cdc.gov The pH-dependent nature of pyridine's sorption is a crucial factor that needs to be incorporated into models for accurate predictions. cdc.govrsc.org
Degradation Rate Constants: Half-lives derived from photolysis, hydrolysis, and biodegradation studies are used to estimate the persistence of the compound in different environmental compartments (air, water, soil). enviresearch.com
Henry's Law Constant: This value is essential for modeling the exchange between water and the atmosphere. cdc.gov
Models such as PRZM (Pesticide Root Zone Model) and MACRO are used to simulate pesticide movement in soil and groundwater, while models like TOXSWA (Toxic Substances in Surface Waters) predict concentrations in aquatic systems. enviresearch.com These models help in performing environmental risk assessments by predicting exposure concentrations and comparing them to toxicity thresholds for various organisms. confex.com The development of accurate models for polar and ionizable chemicals like pyridine remains a challenge, requiring a better understanding of their specific interactions in the environment. rsc.org
Future Research Directions and Perspectives
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. lifechemicals.comresearchgate.netnih.gov The strategic modification, or derivatization, of the 2-Chloro-3-ethoxypyridine core is a promising avenue for the discovery of new molecules with enhanced biological activities. Future research will likely focus on several key strategies:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react to form a single product in a one-pot synthesis, offer an efficient and atom-economical approach to generating libraries of diverse pyridine derivatives. nih.govbohrium.com Exploring novel MCRs involving this compound could rapidly lead to the discovery of compounds with interesting biological profiles.
Cross-Coupling Reactions: The chlorine atom at the 2-position is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.orgresearchgate.netnih.govrsc.org These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.
Functionalization of the Ethoxy Group: Modification of the ethoxy group, for instance through demethylation followed by re-alkylation with different functional groups, provides another handle for structural diversification. This could lead to derivatives with altered solubility, metabolic stability, and target-binding affinities.
Synthesis of Fused Heterocycles: The reactive sites on the this compound ring can be utilized to construct fused heterocyclic systems. Such structures are often found in potent pharmaceuticals and could lead to the discovery of novel therapeutic agents.
A study on the synthesis of bioactive 2-chloro-3-hydrazinopyrazine derivatives, which share a similar reactive chlorine atom, demonstrated the potential for creating potent acetylcholinesterase inhibitors, relevant for Alzheimer's disease treatment. nih.gov This highlights the potential for similar derivatization of this compound to yield compounds with significant therapeutic value.
Application in Complex Natural Product Synthesis
Substituted pyridines are integral components of numerous complex natural products with significant biological activities. lifechemicals.com While direct applications of this compound in total synthesis are yet to be extensively reported, its potential as a versatile building block is considerable. Future research in this area could focus on:
Retrosynthetic Analysis: Identifying natural products containing a 2,3-disubstituted pyridine core and devising synthetic routes that utilize this compound as a key starting material. The chlorine and ethoxy groups can serve as handles for further transformations to construct the target molecule.
Fragment-Based Synthesis: Employing this compound as a fragment in the synthesis of larger, more complex molecules. Its pre-functionalized nature can simplify synthetic routes and allow for the late-stage introduction of the pyridine moiety.
Development of Novel Synthetic Methodologies: Research into new reactions that leverage the specific reactivity of this compound to facilitate the construction of challenging bonds or ring systems found in natural products.
The development of efficient methods for the synthesis of functionalized pyridines is a continuous area of research in organic chemistry, underscoring the importance of these heterocycles as synthetic intermediates. pharmaguideline.comorganic-chemistry.org
Development of Advanced Catalytic Systems
The development of more efficient and selective catalytic systems is crucial for unlocking the full synthetic potential of this compound. The chlorine atom at the 2-position makes it an ideal substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely concentrate on:
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. rsc.orgnih.govwisc.edu Further development of nickel-based catalytic systems tailored for the specific reactivity of 2-chloropyridines could lead to more efficient and sustainable synthetic methods. For instance, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated as a promising method for creating 2-alkylated pyridines. nih.govwisc.edu
Palladium-Catalyzed Reactions: While palladium catalysis is well-established, there is still room for improvement in terms of catalyst stability, turnover number, and substrate scope, particularly for challenging substrates. nih.govrsc.org Designing novel palladium catalysts with tailored ligands could enhance the efficiency of cross-coupling reactions involving this compound.
Cobalt and Other Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on more earth-abundant and less toxic metals like cobalt and iron is a growing area of interest in green chemistry. nih.gov Developing catalytic systems based on these metals for reactions involving this compound would be a significant step towards more sustainable chemical synthesis.
Photoredox Catalysis: This emerging field uses light to drive chemical reactions and can offer unique reactivity patterns. Investigating photoredox-catalyzed reactions of this compound could open up new avenues for its functionalization under mild reaction conditions.
The table below summarizes some of the key catalytic systems that could be further developed for reactions involving this compound.
| Catalyst Type | Metal | Potential Applications for this compound |
| Cross-Coupling | Nickel | C-C and C-N bond formation, alkylation |
| Cross-Coupling | Palladium | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions |
| Cross-Coupling | Cobalt | Arylation and other C-C bond formations |
| Photoredox | Iridium/Ruthenium | Radical-mediated functionalization |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Predictive Modeling of Bioactivity: Machine learning models can be trained on datasets of known pyridine derivatives and their biological activities to predict the potential therapeutic effects of novel compounds derived from this compound. nih.govstanford.eduijcrt.orgacs.orggithub.com This can help prioritize the synthesis of the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI algorithms can design entirely new molecules with desired properties, such as high affinity for a specific biological target and favorable pharmacokinetic profiles. nih.govdigitellinc.com By using this compound as a starting point or a building block, these algorithms can explore a vast chemical space to identify novel drug-like molecules.
QSAR (Quantitative Structure-Activity Relationship) Studies: AI can be used to develop sophisticated QSAR models that correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can provide valuable insights into the key molecular determinants of activity and guide the rational design of more potent and selective compounds.
Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient and practical synthetic routes to complex target molecules derived from this compound.
The application of AI in drug discovery has already shown promise in identifying novel drug candidates and optimizing their properties, and its integration with research on versatile building blocks like this compound is a logical and promising next step. nih.gov
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-ethoxypyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, where 2-chloro-3-hydroxypyridine reacts with ethylating agents (e.g., ethyl iodide or diethyl sulfate) under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include:
- Temperature : Maintain 80–100°C to ensure complete substitution while avoiding decomposition .
- Solvent : Use polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR should show signals for ethoxy group protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ ~6.8–8.5 ppm). ¹³C NMR confirms the ethoxy carbon at ~65–70 ppm .
- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z ≈ 171.6 (C₇H₈ClNO) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Waste Disposal : Neutralize with dilute NaOH before transferring to halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, FT-IR (C-Cl stretch ~550–600 cm⁻¹), and X-ray crystallography (if crystalline) to confirm bond connectivity .
- Dynamic NMR : Use variable-temperature NMR to assess rotational barriers in the ethoxy group, which may cause signal splitting .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What strategies are effective for studying the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos Pd G3 in Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (1:1 to 2:1) .
- Solvent/Base Optimization : Use toluene/EtOH (3:1) with K₃PO₄ or Cs₂CO₃ to balance solubility and reactivity .
- Kinetic Monitoring : Track reaction progress via GC-MS or in situ IR to identify intermediates and byproducts .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify electron-rich sites. The ethoxy group directs electrophiles to the para position relative to itself .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites. Chlorine’s electron-withdrawing effect deactivates the ortho position .
Q. What experimental approaches can validate the degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–11) at 25–50°C. Monitor Cl⁻ release via ion chromatography .
- Photolysis : Exclude to UV light (λ = 254 nm) in aqueous/organic solvents. Use LC-MS to identify hydroxylated or dechlorinated products .
- Microbial Degradation : Incubate with soil microbiota and analyze metabolites via HRMS and ¹H NMR .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Parameter Isolation : Systematically vary one variable (e.g., solvent, temperature) while holding others constant. Use DOE (Design of Experiments) software to identify critical factors .
- Byproduct Identification : Perform GC-MS or HPLC to detect side products (e.g., diethyl ether from over-alkylation) .
- Moisture Control : Ensure reaction vessels are anhydrous; use molecular sieves to prevent hydrolysis of the ethoxy group .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
